N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide
Description
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components
Properties
IUPAC Name |
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-22-14-4-3-10-20(11-8-14)17(21)19-9-7-13-5-6-16(23-2)15(18)12-13/h5-6,12,14H,3-4,7-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYRVVOBBSVVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NCCC2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the aromatic intermediate: The initial step involves the preparation of 3-fluoro-4-methoxyphenyl ethylamine through a series of reactions, including halogenation and amination.
Azepane ring formation: The next step involves the formation of the azepane ring, which can be achieved through cyclization reactions.
Coupling reaction: The final step involves coupling the aromatic intermediate with the azepane ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide: shares similarities with other azepane derivatives and fluorinated aromatic compounds.
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.
N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-ethoxyazepane-1-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
